ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20ClN7O4 and its molecular weight is 445.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . The compound’s interaction with CDK2 is confirmed by molecular docking simulation, which shows a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a critical biochemical pathway for cell proliferation . By disrupting the normal progression of the cell cycle, the compound can significantly inhibit the growth of certain cell lines .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2 and the resulting disruption of the cell cycle .
Biologische Aktivität
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 847384-69-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's molecular structure, synthesis, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Molecular Structure and Properties
The molecular formula of this compound is C19H20ClN7O4, with a molecular weight of 445.86 g/mol. The compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H20ClN7O4 |
Molecular Weight | 445.86 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine derivatives. The synthetic pathway often includes acylation and cyclization processes to achieve the desired structural configuration.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
- HCT-116 (Colon Cancer) : Similar efficacy was observed in this cell line.
- PC-3 (Prostate Cancer) : The compound also demonstrated activity against prostate cancer cells.
In a comparative study involving related compounds, this compound was found to be more effective than standard chemotherapeutic agents such as doxorubicin .
The mechanism underlying the anticancer activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.
- Targeting Specific Enzymes : Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell metabolism .
Other Pharmacological Activities
Beyond its anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Demonstrating potential in reducing inflammation in preclinical models.
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolopyrimidine derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative similar to the compound showed an increase in apoptosis by 58.29-fold compared to untreated controls .
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K, indicating a potential for further development as an anticancer therapeutic .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O4/c1-2-31-19(30)25-8-6-24(7-9-25)15(28)11-26-12-21-17-16(18(26)29)22-23-27(17)14-5-3-4-13(20)10-14/h3-5,10,12H,2,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHYEXDXKRTCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.